p38α Kinase Inhibition Potency: 3a vs. Compound 6 (Same-Series Head-to-Head)
In a direct, within-study comparison, p38-α MAPK-IN-6 (compound 3a) inhibited p38α MAPK with an IC50 of 0.1462 ± 0.0063 μM, while compound 6—the next most potent chalcone in the series—showed an IC50 of 0.4356 ± 0.0189 μM [1]. This represents a 3.0-fold superior biochemical potency for 3a over its closest structural analog.
| Evidence Dimension | p38α MAPK enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.1462 ± 0.0063 μM |
| Comparator Or Baseline | Compound 6 (chalcone analog): 0.4356 ± 0.0189 μM |
| Quantified Difference | 3.0-fold more potent (0.1462 vs 0.4356 μM) |
| Conditions | In vitro p38α MAPK kinase inhibition assay; 20-min incubation; substrate: KRELVEPLTPSGEAPNQALLR; detection: lactate dehydrogenase-coupled spectrophotometric assay [1] |
Why This Matters
A 3-fold biochemical potency advantage means that at equivalent concentrations, 3a achieves substantially greater target engagement, directly impacting dose–response sensitivity in cellular and in vivo experimental designs.
- [1] Elmeligie, S., Hassan, R. A., et al. (2024) 'Design, Synthesis, and Molecular Docking of Novel Miscellaneous Chalcones as p38α Mitogen-Activated Protein Kinase Inhibitors', Chemistry & Biodiversity, 21(4), e202400077. PMID: 38359316. View Source
